Cas no 887467-85-8 (6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine)

6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
- 6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine
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- Inchi: 1S/C24H25ClN6/c1-30-23-21(16-26-30)22(27-20-9-7-19(25)8-10-20)28-24(29-23)31-13-11-18(12-14-31)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3,(H,27,28,29)
- InChI Key: JDSSXNCRDFZJFV-UHFFFAOYSA-N
- SMILES: C1(N2CCC(CC3=CC=CC=C3)CC2)=NC(NC2=CC=C(Cl)C=C2)=C2C=NN(C)C2=N1
6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2031-0446-1mg |
6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
887467-85-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine Related Literature
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
Additional information on 6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine
Recent Advances in the Study of 6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 887467-85-8)
The compound 6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 887467-85-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrazolopyrimidine derivative has been investigated for its role as a kinase inhibitor, with particular focus on its efficacy in targeting specific signaling pathways implicated in various diseases, including cancer and inflammatory disorders.
Recent studies have elucidated the molecular mechanisms underlying the biological activity of this compound. Structural analysis reveals that the benzylpiperidine and chlorophenyl moieties are critical for its binding affinity to target kinases. Computational modeling and X-ray crystallography studies have provided insights into the compound's interaction with the ATP-binding sites of kinases, highlighting its potential as a selective inhibitor. These findings are supported by in vitro assays demonstrating nanomolar inhibitory concentrations against a panel of kinases.
In vivo studies have further explored the pharmacokinetic and pharmacodynamic properties of 6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Preclinical models have shown promising results, with the compound exhibiting favorable bioavailability and tissue distribution. Notably, its ability to cross the blood-brain barrier suggests potential applications in neurological disorders. However, challenges such as metabolic stability and off-target effects remain to be addressed in subsequent research phases.
The therapeutic potential of this compound is underscored by its efficacy in disease models. For instance, in cancer models, it has demonstrated potent anti-proliferative effects by disrupting key oncogenic signaling pathways. Additionally, its anti-inflammatory properties have been validated in models of autoimmune diseases, where it modulates cytokine production and immune cell activation. These findings position the compound as a promising candidate for further drug development.
Despite these advancements, several questions remain unanswered. Future research should focus on optimizing the compound's selectivity and reducing potential toxicity. Collaborative efforts between academia and industry will be essential to advance this molecule through the drug development pipeline. The ongoing exploration of 6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exemplifies the dynamic interplay between chemical synthesis, biological evaluation, and therapeutic innovation in modern medicinal chemistry.
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